molecular formula C9H10N2 B075834 1,6-Dimethyl-1H-benzo[d]imidazole CAS No. 10394-40-8

1,6-Dimethyl-1H-benzo[d]imidazole

Cat. No. B075834
CAS RN: 10394-40-8
M. Wt: 146.19 g/mol
InChI Key: FARVSSLSGAIQMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives involves a variety of methods. One notable approach is the use of novel nanostructured molten salts as efficient catalysts for synthesizing tetrasubstituted imidazole derivatives through a one-pot condensation reaction under solvent-free conditions, highlighting effective catalysis and excellent cost-effectiveness (Zolfigol et al., 2015). Another approach includes a one-pot synthesis protocol that leads to the formation of enaminone derivatives, which further react to afford cyclized derivatives (Alshahrani et al., 2020).

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of 1H-benzo[d]imidazole derivatives have been extensively studied using density functional theory (DFT). These studies reveal that the optimized geometries can well reproduce the crystal structural parameters, and the theoretical absorption spectra show good agreement with experimental UV–Vis values (Li et al., 2013). Additionally, X-ray diffraction and quantum chemical computations provide insights into the stable geometric structure of these compounds, further confirmed by spectroscopic methods (Bakri et al., 2018).

Chemical Reactions and Properties

1H-benzo[d]imidazole derivatives exhibit a range of chemical reactions, including intramolecular C-H activation facilitated by thiourea, leading to the construction of the benzo[d]imidazole core structure. This method extends the substrate scope and introduces thiourea as an additive to enhance the efficiency of C-H activation (Xiao et al., 2009).

Physical Properties Analysis

The physical properties, such as thermodynamic properties and crystal structure, of 1H-benzo[d]imidazole derivatives have been characterized. The crystal structure of these compounds often shows a 2D-net framework assembled by hydrogen bonds, and quantum chemical computations indicate that the optimized structure aligns well with molecular structure studies. The thermodynamic properties have been explored to determine the nature of these compounds (Zeng et al., 2021).

Scientific Research Applications

  • Antitubercular Activity : Novel 1H-benzo[d]imidazole derivatives have shown significant tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis strains. Certain derivatives like 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole and 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole are selective for these bacteria, exhibiting minimal cytotoxicity to non-malignant eukaryotic cells (Gobis et al., 2015).

  • In Vitro Inhibitors of M. tuberculosis : A series of 2-(benzylthio)-1H-benzo[d]imidazoles were synthesized and evaluated as in vitro inhibitors of M. tuberculosis growth. The compounds showed activity against multidrug-resistant strains and were non-toxic to Vero and HepG2 cells, indicating potential as new anti-tuberculosis drug candidates (Rambo et al., 2021).

  • Spectroscopy and Theory Calculations : The molecule 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was synthesized and characterized. Theoretical calculations using density functional theory (DFT) aligned well with experimental UV–Vis and infrared spectroscopy data, suggesting applications in material science (Li et al., 2013).

  • Antimicrobial and Antioxidant Activities : New derivatives of 1,6-Dimethyl-1H-benzo[d]imidazole were synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).

  • Fluorescence Sensing : 1,3-bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzene was used as a chemosensor for the detection of different anions, demonstrating high selectivity for fluoride over other anions (Chetia & Iyer, 2014).

Future Directions

The synthesis and application of imidazoles, including 1,6-Dimethyl-1H-benzo[d]imidazole, continue to be areas of active research . Future work may focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles, given their wide range of applications . Additionally, the potential of imidazole derivatives in the development of new drugs is an area of ongoing investigation .

properties

IUPAC Name

1,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-8-9(5-7)11(2)6-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARVSSLSGAIQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564751
Record name 1,6-Dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-1H-benzo[d]imidazole

CAS RN

10394-40-8
Record name 1,6-Dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6.60 g of 1-amino-4-methyl-2-(N-methylamino)benzene and a solution of 3.5 ml of formic acid in 50 ml of a 4N HCl was stirred at 100° C. for 3.5 hours. The reaction solution was concentrated under reduced pressure and water was added to the residue. After washing with ethyl acetate, the aqueous phase was rendered alkaline with aqueous potassium carbonate followed by extraction with chloroform. The chloroform layer was washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (40 g). Elution with ethyl acetate followed by recyrstallization from ethyl acetate-hexane gave 4.01 g (57%) of 1,6-dimethylbenzimidazole.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Fu, D Guo, Y Yan, T Marselo, M Zhang, Z Zhang… - Synthesis, 2022 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com
YX Dong - 2021 - Dissertation, Universität Freiburg …
Number of citations: 0

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